molecular formula C19H21N3O3S B11537055 2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

2-[(3,5-dimethylbenzyl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11537055
M. Wt: 371.5 g/mol
InChI Key: RKWXPXOJRWFQHQ-HMMYKYKNSA-N
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Description

2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfanyl group, a nitrophenyl group, and an aceto-hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of acetic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-DIMETHOXYPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
  • 2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-AMINOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-{[(3,5-DIMETHYLPHENYL)METHYL]SULFANYL}-N’-[(1E)-1-(4-NITROPHENYL)ETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methylsulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C19H21N3O3S/c1-13-8-14(2)10-16(9-13)11-26-12-19(23)21-20-15(3)17-4-6-18(7-5-17)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-15+

InChI Key

RKWXPXOJRWFQHQ-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)CSCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=CC(=C1)CSCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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